molecular formula C9H11BrClF2NO B13641887 2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride

2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride

Cat. No.: B13641887
M. Wt: 302.54 g/mol
InChI Key: FPKSCUBPPIMMHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride typically involves multiple steps. One common method includes the reaction of 5-bromo-2,4-difluorobenzaldehyde with a suitable amine under controlled conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would typically involve the use of industrial reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-bromo-2,4-difluorophenyl)ethanol
  • 2-Amino-2-(5-bromo-2,4-difluorophenyl)butanol
  • 2-Amino-2-(5-bromo-2,4-difluorophenyl)pentanol

Uniqueness

2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C9H11BrClF2NO

Molecular Weight

302.54 g/mol

IUPAC Name

2-amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H10BrF2NO.ClH/c1-9(13,4-14)5-2-6(10)8(12)3-7(5)11;/h2-3,14H,4,13H2,1H3;1H

InChI Key

FPKSCUBPPIMMHO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=C(C=C1F)F)Br)N.Cl

Origin of Product

United States

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